N-({[2,4'-bipyridine]-4-yl}methyl)oxolane-3-carboxamide
Description
Chemical Structure and Key Features N-({[2,4'-bipyridine]-4-yl}methyl)oxolane-3-carboxamide is a heterocyclic compound featuring a 2,4'-bipyridine core linked via a methylene bridge to an oxolane (tetrahydrofuran) ring substituted with a carboxamide group. The 2,4'-bipyridine moiety provides π-conjugation and metal-coordination capabilities, while the oxolane-3-carboxamide group contributes to solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(14-4-8-21-11-14)19-10-12-1-7-18-15(9-12)13-2-5-17-6-3-13/h1-3,5-7,9,14H,4,8,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYMCIZBMDOZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide typically involves the coupling of a bipyridine derivative with an oxolane carboxylic acid derivative. One common method is the Suzuki coupling reaction, which is widely used for constructing C(sp2)–C(sp2) bonds . This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or DMF.
Another method involves the amidation of carboxylic acids. The catalytic use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) has been shown to result in amide bond formation in good to excellent yields (72–95%) .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the aforementioned synthetic routes. The choice of method would depend on factors such as cost, yield, and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form bipyridine derivatives with different oxidation states.
Substitution: The bipyridine moiety can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety would yield bipyridine N-oxides, while reduction could yield various bipyridine derivatives.
Scientific Research Applications
N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Industry: The compound can be used in the development of new materials, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide involves its interaction with specific molecular targets. For example, in coordination chemistry, the bipyridine moiety can coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, such as oxidation-reduction reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of N-({[2,4'-bipyridine]-4-yl}methyl)oxolane-3-carboxamide, we compare it with structurally analogous compounds from the Chembase database and related literature. Key differentiating factors include core heterocycles , substituent groups , and functional behavior .
Data Table: Structural and Functional Comparison
Key Comparative Insights
Heterocyclic Core Diversity :
- The 2,4'-bipyridine in the target compound enables metal-binding (e.g., Ru or Ir complexes for catalysis) , unlike the imidazo-pyridine (antimicrobial) or carbazole (DNA intercalation) cores in analogs.
- The oxolane ring in the target compound enhances solubility compared to morpholine (in the imidazo-pyridine analog), which is more rigid and polar .
Functional Group Impact :
- The methyl-carboxamide bridge in the target compound balances lipophilicity and hydrogen-bonding capacity, contrasting with the hydroxy-dimethylpropyl-piperidine group in the pyrazole-oxolane analog, which likely improves blood-brain barrier penetration .
- Fluorinated substituents (e.g., 2,4-difluorophenyl in the imidazo-pyridine analog) are absent in the target compound, suggesting reduced metabolic stability but lower toxicity risk.
Therapeutic Potential: The target compound’s bipyridine-oxolane hybrid structure is understudied in drug discovery but shares motifs with kinase inhibitors (e.g., bipyridine-based EGFR inhibitors). In contrast, the carbazole-piperidine analog has direct precedent in oncology .
Biological Activity
N-({[2,4'-bipyridine]-4-yl}methyl)oxolane-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a bipyridine moiety linked to an oxolane ring via a carboxamide group. The general formula is represented as follows:
Synthesis Methodology:
The synthesis typically involves the following steps:
- Formation of Intermediate: The reaction begins with the condensation of 2-bromobenzaldehyde with 4-(bromomethyl)-2,4'-bipyridine in a basic medium.
- Amidation Reaction: The intermediate undergoes amidation using oxolane-3-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various biochemical pathways, potentially leading to antimicrobial and anticancer effects. For instance, coordination with copper ions can generate reactive oxygen species (ROS), which are known to exhibit antimicrobial properties .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cell Line Studies: In vitro studies showed that compounds with similar structures inhibited the growth of MDA-MB-468 (triple-negative breast cancer) cells more effectively than standard treatments like gefitinib. The growth inhibition values (GI50) for these compounds were reported as low as 2.94 µM .
| Compound | GI50 (µM) | Cell Line |
|---|---|---|
| Compound 2f | 2.94 | MDA-MB-468 |
| Compound Ref 1 | 5.2 | MDA-MB-468 |
| Gefitinib | 7.6 | MDA-MB-468 |
Apoptosis Induction
Flow cytometric analysis has indicated that certain analogs induce apoptosis in cancer cells. For instance, compound 2f showed a 37.1% apoptosis induction rate compared to gefitinib's 21.1% at a concentration of 10 µM for 24 hours . This suggests that the compound may act as an effective anticancer agent by promoting programmed cell death.
Case Studies and Research Findings
Several research studies have investigated the biological profile of compounds related to this compound:
- Cytotoxicity Against Cancer Cells: A series of substituted bipyridine derivatives were evaluated for their cytotoxic properties against multiple cancer cell lines, revealing promising results in inhibiting tumor growth .
- Antimicrobial Properties: The coordination ability of the bipyridine moiety with metal ions has been linked to increased production of ROS, which contributes to antimicrobial activities against various pathogens .
- Potential Therapeutic Applications: Given its biological activities, this compound and its derivatives are being explored for their potential use in developing novel therapeutic agents for cancer and infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
